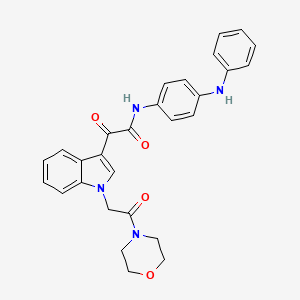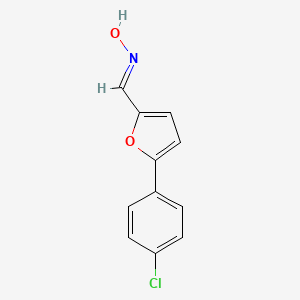![molecular formula C24H30ClFN4O4S2 B2439693 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216689-77-8](/img/structure/B2439693.png)
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClFN4O4S2 and its molecular weight is 557.1. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Sensors for Metal Ions
Researchers have investigated benzimidazole and benzothiazole derivatives as fluorescent sensors for detecting metal ions. One study designed and synthesized two compounds based on benzimidazole/benzothiazole, which showed large Stokes shifts and good sensitivity and selectivity for detecting Al3+ and Zn2+ ions. These compounds exhibited appreciable spectral changes upon coordination with the metal ions, indicating their potential as effective fluorescent sensors for metal ion detection (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Gastrokinetic Agents
Another area of application is in the development of gastrokinetic agents. A study synthesized a series of benzamide derivatives to evaluate their effects on gastric emptying in rats. Some derivatives, including those with a morpholino group, showed potent in vivo gastric emptying activity. This research highlights the compound's potential as a basis for developing new medications to treat gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Cerebral Protective Agents
Furthermore, various thiazolecarboxamide derivatives, including those with a morpholinyl moiety, have been prepared and tested for anti-anoxic activity in mice. Some compounds demonstrated potent activity, suggesting their potential use as cerebral protective agents. The study provides insight into the structure-activity relationships of these compounds, paving the way for future development of drugs targeting cerebral ischemia and hypoxia (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Antimicrobial Activity
Compounds containing the benzothiazole moiety have also been synthesized and screened for antimicrobial activity. A study synthesized novel compounds with a fluoro-substituted sulphonamide benzothiazole structure and evaluated them for antimicrobial properties. These compounds demonstrated promising results, indicating their potential as antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Radiopaque Compounds
Additionally, derivatives of aromatic hydrocarbons, including those with a diethylaminoethyl group ortho to fluorine, have been prepared and exhibited anesthetic, hypnotic, and analgesic effects. These compounds, due to their radiopacity, could be explored for use in diagnostic imaging to improve visibility of internal structures (Mittelstaedt & Jenkins, 1950).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-3-27(4-2)12-13-29(24-26-22-20(25)6-5-7-21(22)34-24)23(30)18-8-10-19(11-9-18)35(31,32)28-14-16-33-17-15-28;/h5-11H,3-4,12-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGCBGCHTYCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)


![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)